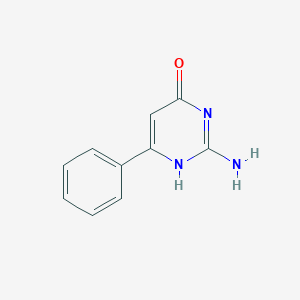

2-Amino-4-hydroxy-6-phenylpyrimidine

Description

Properties

IUPAC Name |

2-amino-4-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-10-12-8(6-9(14)13-10)7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYGHDWFGFZJPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205305 | |

| Record name | 4(1H)-Pyrimidinone, 2-amino-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56741-94-7 | |

| Record name | 4(1H)-Pyrimidinone, 2-amino-6-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056741947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 56741-94-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 56741-94-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(1H)-Pyrimidinone, 2-amino-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-phenylpyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-Amino-4-hydroxy-6-phenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 2-amino-4-hydroxy-6-phenylpyrimidine, a pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The document outlines the synthetic pathway, experimental protocols, and comprehensive characterization data.

Introduction

Pyrimidine and its derivatives are a cornerstone in heterocyclic chemistry, forming the structural basis for a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals. The title compound, this compound, incorporates key pharmacophoric features: a hydrogen bond donor/acceptor amino group, a tautomerizable hydroxy group, and a lipophilic phenyl ring. This arrangement makes it a valuable scaffold for the development of novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound is achieved via a one-pot, three-component Biginelli-type condensation reaction. This method offers an efficient and straightforward route to the target molecule from readily available starting materials. The precursors for this synthesis are ethyl benzoylacetate, guanidine hydrochloride, and a suitable base to facilitate the reaction.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound.

Materials:

-

Ethyl benzoylacetate

-

Guanidine hydrochloride

-

Sodium ethoxide (or freshly prepared from sodium metal in absolute ethanol)

-

Absolute ethanol

-

Glacial acetic acid

-

Distilled water

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve a specific molar equivalent of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

-

Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add one molar equivalent of ethyl benzoylacetate, followed by one molar equivalent of guanidine hydrochloride.

-

Reaction: The reaction mixture is heated to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (typically after several hours), the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Precipitation: The resulting residue is dissolved in warm water and filtered to remove any insoluble impurities. The filtrate is then acidified with glacial acetic acid to a pH of approximately 6-7.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol. The crude product is then recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound as a crystalline solid.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed by various analytical and spectroscopic techniques.

Physicochemical Properties

The key physicochemical properties of the compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₉N₃O |

| Molecular Weight | 187.20 g/mol |

| Melting Point | 295 °C |

| Appearance | White to off-white crystalline powder |

Spectroscopic Data

The following tables present the characteristic spectroscopic data for this compound.

Table 1: ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| [Value] | [e.g., s] | [e.g., 1H] | Pyrimidine H-5 |

| [Value range] | [e.g., m] | [e.g., 5H] | Phenyl-H |

| [Value] | [e.g., br s] | [e.g., 2H] | -NH₂ (exchangeable with D₂O) |

| [Value] | [e.g., br s] | [e.g., 1H] | -OH (exchangeable with D₂O) |

Table 2: ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| [Value] | C-2 (C-NH₂) |

| [Value] | C-4 (C-OH) |

| [Value] | C-5 |

| [Value] | C-6 (C-Phenyl) |

| [Value range] | Phenyl carbons |

| [Value] | Phenyl C-ipso |

Table 3: FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| [Value range] | O-H and N-H stretching |

| [Value range] | Aromatic C-H stretching |

| [Value] | C=O stretching (keto tautomer) |

| [Value] | C=N and C=C stretching |

| [Value] | N-H bending |

| [Value range] | Fingerprint region |

Table 4: Mass Spectrometry Data (EI)

| m/z Value | Interpretation |

| 187 | [M]⁺ |

| [Value] | [Fragment] |

| [Value] | [Fragment] |

Note: The exact values for the spectral data are dependent on the specific experimental conditions and instrumentation. The tables provide a template for the expected data.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the characterization of the synthesized compound and a generalized representation of a signaling pathway where such a molecule could potentially act, for conceptual understanding.

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-4-hydroxy-6-phenylpyrimidine

This technical guide provides a comprehensive overview of the physicochemical properties of 2-amino-4-hydroxy-6-phenylpyrimidine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document details its synthesis, purification, and characterization, along with its known and predicted physicochemical properties and potential biological activities.

Chemical Structure and Identification

IUPAC Name: 2-amino-6-phenylpyrimidin-4(3H)-one Synonyms: this compound, 6-Phenylisocytosine CAS Number: 56741-94-7 Molecular Formula: C₁₀H₉N₃O Molecular Weight: 187.20 g/mol

The structure of this compound is characterized by a central pyrimidine ring substituted with an amino group at position 2, a hydroxyl group at position 4, and a phenyl group at position 6. The compound exhibits tautomerism, existing in equilibrium between the keto (-C=O) and enol (-C-OH) forms, with the keto form being predominant in the solid state.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and may vary from experimentally determined values.

| Property | Value | Source |

| Melting Point | >295 °C | ChemicalBook[1] |

| Boiling Point (Predicted) | 374.5 ± 45.0 °C | ChemicalBook[1] |

| Density (Predicted) | 1.33 ± 0.1 g/cm³ | ChemicalBook[1] |

| pKa (Predicted) | 9.15 ± 0.50 | ChemicalBook[1] |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents. | General observation for similar pyrimidines |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the condensation of a β-ketoester, ethyl benzoylacetate, with guanidine.[1]

Materials:

-

Ethyl benzoylacetate

-

Guanidine hydrochloride or Guanidine carbonate

-

Sodium ethoxide or another suitable base

-

Ethanol

-

Hydrochloric acid (for neutralization)

-

Water

-

Ether

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add guanidine hydrochloride or carbonate to the sodium ethoxide solution and stir until dissolved.

-

To this solution, add ethyl benzoylacetate dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solvent is then removed under reduced pressure.

-

The resulting solid residue is dissolved in water and neutralized with dilute hydrochloric acid to precipitate the crude product.

-

The precipitate is collected by vacuum filtration, washed with cold water and then with ether.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Determination of Solubility

The thermodynamic solubility of this compound can be determined using the shake-flask method.[2]

Materials:

-

Pure this compound

-

Selected solvents (e.g., water, ethanol, DMSO, methanol)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Add an excess amount of the solid compound to a known volume of the solvent in a vial.

-

Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC with a calibration curve.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined experimentally by potentiometric titration.[3][4]

Materials:

-

Pure this compound

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

-

Potassium chloride (for maintaining ionic strength)

-

pH meter with a suitable electrode

-

Burette

-

Magnetic stirrer

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., a water-ethanol mixture) containing a known concentration of potassium chloride to maintain constant ionic strength.

-

Titrate the solution with a standardized solution of NaOH, recording the pH value after each addition of the titrant.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first and second derivatives of the titration curve.

Spectroscopic Data (Predicted)

Infrared (IR) Spectroscopy:

-

N-H stretching (amino group): Two bands expected in the region of 3300-3500 cm⁻¹.

-

O-H stretching (hydroxyl group): A broad band in the region of 3200-3600 cm⁻¹.

-

C=O stretching (keto tautomer): A strong absorption around 1650-1700 cm⁻¹.

-

C=N and C=C stretching (pyrimidine and phenyl rings): Multiple bands in the 1400-1650 cm⁻¹ region.

-

C-H stretching (aromatic): Bands above 3000 cm⁻¹.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Phenyl protons: Multiplets in the aromatic region (δ 7.0-8.5 ppm).

-

Pyrimidine proton: A singlet for the proton at position 5 of the pyrimidine ring.

-

Amino protons: A broad singlet, the chemical shift of which will be concentration and solvent dependent.

-

Hydroxyl proton: A broad singlet, which may exchange with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Carbonyl carbon (keto tautomer): A signal in the downfield region (δ > 160 ppm).

-

Aromatic and pyrimidine carbons: Multiple signals in the region of δ 110-160 ppm.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): An intense peak at m/z 187.

-

Fragmentation Pattern: Expect fragmentation corresponding to the loss of small neutral molecules such as HCN, CO, and cleavage of the phenyl group.

Potential Biological Activities

The pyrimidine scaffold is a key structural motif in numerous biologically active molecules, including nucleic acids and various therapeutic agents.[5] While specific biological data for this compound is limited, derivatives of 2-aminopyrimidine have demonstrated a wide range of pharmacological activities.

-

Anticancer Activity: Many 2-aminopyrimidine derivatives have been investigated as anticancer agents, with some showing potent activity against various cancer cell lines.[6][7] The mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

-

Antibacterial Activity: The 2-aminopyrimidine core is present in several antibacterial agents.[8][9] These compounds can act by inhibiting essential bacterial enzymes or disrupting cell wall synthesis.

-

Enzyme Inhibition: Structurally related compounds have been shown to inhibit enzymes such as xanthine oxidase, which is involved in the pathogenesis of gout.[10] This suggests that this compound could be a scaffold for the development of novel enzyme inhibitors.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Conclusion

This compound is a versatile heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This technical guide has summarized its key physicochemical properties and provided generalized experimental protocols for its synthesis and characterization. While there is a need for more extensive experimental data for this specific molecule, the information presented here provides a solid foundation for researchers and scientists working with this and related pyrimidine derivatives. Further investigation into its biological activities is warranted to explore its full therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. This compound|RUO [benchchem.com]

- 6. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 2-Amino-4-hydroxy-6-phenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the crystal structure and synthesis of 2-amino-4-hydroxy-6-phenylpyrimidine, a molecule of interest in medicinal chemistry. Extensive searches of crystallographic databases, including the Crystallography Open Database (COD) and the Cambridge Structural Database (CSD), did not yield experimentally determined crystal structure data for this specific compound. Consequently, quantitative data on bond lengths, bond angles, and unit cell parameters are not available at the time of this publication.

In light of the absence of a specific, detailed experimental protocol for the synthesis and crystallization of this compound in the reviewed literature, this guide provides a generalized synthesis methodology. This protocol is based on established procedures for analogous 2-aminopyrimidine derivatives and is intended to serve as a foundational reference for researchers. A logical workflow for this synthesis is presented visually using a Graphviz diagram.

Introduction

This compound is a heterocyclic organic compound featuring a pyrimidine core. The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents. Substituted pyrimidines are known to exhibit a wide range of pharmacological activities, making them attractive targets for drug discovery and development. The presence of amino, hydroxyl, and phenyl groups on the pyrimidine ring of the title compound suggests potential for diverse intermolecular interactions, which are critical for biological activity. A thorough understanding of its three-dimensional structure is paramount for structure-based drug design and for elucidating its mechanism of action. However, as of this date, the specific crystal structure of this compound has not been deposited in major public crystallographic databases.

Crystal Structure

A comprehensive search for the crystal structure of this compound (CAS: 56741-94-7) was conducted. This included searches for a corresponding Crystallographic Information File (CIF). Despite a reference to a Crystallography Open Database (COD) entry (7235465) in PubChem, the detailed crystallographic data associated with this entry could not be retrieved.[1] Therefore, this guide cannot present quantitative data for its crystal structure.

For context, the crystal structure of a related compound, 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate, has been determined. It crystallizes in the triclinic space group P-1. While this information provides some insight into the packing and hydrogen bonding networks that might be expected for this class of compounds, direct extrapolation of bond lengths, angles, and unit cell dimensions to the phenyl-substituted analogue is not feasible due to the significant difference in the steric and electronic properties of a phenyl versus a methyl group.

Experimental Protocols: A Generalized Synthesis Approach

Objective: To synthesize this compound from ethyl benzoylacetate and guanidine.

Materials:

-

Ethyl benzoylacetate

-

Guanidine hydrochloride or guanidine carbonate

-

Sodium ethoxide or another suitable base

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid or acetic acid (for neutralization/workup)

-

Deionized water

Methodology:

-

Preparation of the Guanidine Free Base (if starting from a salt): If using guanidine hydrochloride or carbonate, the free base is typically generated in situ or in a preceding step by reacting the salt with a strong base like sodium ethoxide.

-

Reaction Setup: A solution of sodium ethoxide in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Reactants: Guanidine (as the free base or its salt) is added to the ethanolic base solution and stirred until dissolved. Subsequently, an equimolar amount of ethyl benzoylacetate is added dropwise to the reaction mixture.

-

Condensation Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Precipitation and Isolation: Upon completion, the reaction mixture is cooled to room temperature, which may induce the precipitation of the sodium salt of the product. The solvent may be partially evaporated under reduced pressure to facilitate precipitation. The resulting solid is collected by filtration.

-

Neutralization and Purification: The collected solid is redissolved in water, and the solution is neutralized by the dropwise addition of an acid (e.g., hydrochloric acid or acetic acid) to a pH where the product precipitates. The precipitate, crude this compound, is then collected by filtration, washed with cold water, and dried.

-

Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, an ethanol/water mixture, or dimethylformamide (DMF), to yield the final product as a crystalline solid.

Visualization of Synthetic Workflow

The following diagram illustrates the logical steps for the generalized synthesis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Conclusion

This technical guide has addressed the current state of knowledge regarding the crystal structure and synthesis of this compound. A key finding is the absence of publicly available, experimentally determined crystallographic data for this compound. This represents a significant data gap in the scientific literature and presents an opportunity for future research. The generalized synthesis protocol provided herein offers a viable route for the preparation of this and related compounds, which can facilitate further studies into their physicochemical properties and potential biological activities. The determination of the crystal structure of this compound through single-crystal X-ray diffraction is highly encouraged to enable more sophisticated molecular modeling and structure-based drug design efforts.

References

Biological significance of the pyrimidine scaffold in drug discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, stands as a pillar in the field of medicinal chemistry. Its prevalence in natural bioactive molecules, most notably as a core component of the nucleobases cytosine, thymine, and uracil in DNA and RNA, has made it a privileged structure in the design of novel therapeutic agents.[1] The inherent ability of the pyrimidine ring to engage in various biological interactions, coupled with its synthetic tractability, has led to the development of a multitude of approved drugs spanning a wide range of therapeutic areas, including oncology, virology, and microbiology.[1][2][3] This technical guide provides a comprehensive overview of the biological significance of the pyrimidine moiety in drug discovery, detailing its role as a versatile pharmacophore, summarizing key quantitative data, providing exemplary experimental protocols, and visualizing its interaction with critical signaling pathways.

The Pyrimidine Scaffold in Anticancer Drug Discovery

Pyrimidine derivatives have made a profound impact on cancer therapy, primarily through their action as kinase inhibitors and antimetabolites.[1][4][5] Their structural similarity to endogenous purines allows them to compete for the ATP-binding sites of various kinases, thereby disrupting signal transduction pathways that are often dysregulated in cancer cells.[4] Additionally, as antimetabolites, they can interfere with the synthesis of nucleic acids, leading to the arrest of cell growth and apoptosis.[6]

Quantitative Data: Anticancer Activity of Pyrimidine Derivatives

The in vitro efficacy of pyrimidine-based anticancer agents is commonly expressed as the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit a specific biological process by 50%. The following tables summarize the IC50 values for representative pyrimidine derivatives against various cancer cell lines and kinases.

Table 1: Kinase Inhibitory Activity of Pyrimidine-Based Drugs

| Drug | Target Kinase(s) | IC50 / Ki (nM) | Reference(s) |

| Imatinib | Abl, KIT, PDGFR | 25-100 (IC50) | |

| Gefitinib | EGFR | 2-37 (IC50) | |

| Erlotinib | EGFR | 2 (IC50) | |

| Lapatinib | EGFR, HER2 | 10.8, 9.8 (IC50) | |

| Vandetanib | VEGFR2, EGFR, RET | 40, 500, 100 (IC50) | |

| Sunitinib | VEGFRs, PDGFRs, KIT | 2-80 (IC50) | |

| Pazopanib | VEGFRs, PDGFRs, FGFRs | 10-84 (IC50) | |

| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1, 0.2, 0.1-0.3 (IC50) | [1][7] |

| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 (IC50) | [8] |

| Baricitinib | JAK1, JAK2 | 5.9, 5.7 (IC50) | [9] |

| Tofacitinib | JAK1, JAK2, JAK3 | 112, 20, 1 (IC50) | [10] |

| Ibrutinib | BTK | 0.5 (IC50) | [2][6][11][12][13] |

| Acalabrutinib | BTK | 3-5 (IC50) | |

| Zanubrutinib | BTK | <1 (IC50) | |

| Ribociclib | CDK4, CDK6 | 10, 39 (IC50) | [14] |

| Palbociclib | CDK4, CDK6 | 11, 16 (IC50) | [15][16] |

| Abemaciclib | CDK4, CDK6 | 2, 10 (IC50) | [14][17][18][19] |

Table 2: Antimetabolite and Other Pyrimidine-Based Anticancer Drugs

| Drug | Primary Mechanism | Target Cell Lines / Notes | Reference(s) |

| 5-Fluorouracil | Thymidylate synthase inhibitor | Colorectal, Breast, Stomach, Pancreatic Cancer | [20][21][22][23][24] |

| Capecitabine | Prodrug of 5-Fluorouracil | Colorectal, Breast Cancer | [25][26][27][28][29] |

| Gemcitabine | Nucleoside analog, inhibits DNA synthesis | Pancreatic, Lung, Ovarian, Breast Cancer | [4][30][31][32][33] |

| Cytarabine | Nucleoside analog, inhibits DNA polymerase | Leukemia, Lymphoma | |

| Pemetrexed | Inhibits TS, DHFR, and GARFT | Mesothelioma, Non-small cell lung cancer | [3][5][34][35][36] |

Signaling Pathways Targeted by Pyrimidine Kinase Inhibitors

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling cascade is a critical pathway that regulates cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Pyrimidine-based inhibitors, such as Gefitinib and Erlotinib, competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking downstream signaling.

Caption: EGFR signaling pathway and its inhibition by pyrimidine-based drugs.

Aurora Kinase Signaling Pathway

Aurora kinases are a family of serine/threonine kinases that play essential roles in regulating mitosis. Their overexpression is frequently observed in various cancers, correlating with poor prognosis. Pyrimidine-based inhibitors can target Aurora kinases to disrupt cell division and induce apoptosis in cancer cells.

Caption: Role of Aurora Kinases in mitosis and their inhibition.

The Pyrimidine Scaffold in Antiviral Drug Discovery

The structural resemblance of pyrimidine derivatives to natural nucleosides has been extensively exploited in the development of antiviral agents.[11][14] These compounds can act as chain terminators of viral DNA or RNA synthesis by being incorporated by viral polymerases, or they can inhibit essential viral enzymes.

Quantitative Data: Antiviral Activity of Pyrimidine Nucleoside Analogs

The in vitro antiviral efficacy is often measured by the 50% effective concentration (EC50), the concentration of a drug that inhibits viral replication by 50%.

Table 3: Antiviral Activity of Pyrimidine-Based Drugs

| Drug | Virus Target | EC50 (µM) | Mechanism of Action | Reference(s) |

| Zidovudine (AZT) | HIV-1 | 0.003-0.13 | Reverse transcriptase inhibitor | |

| Lamivudine (3TC) | HIV-1, HBV | 0.001-0.01 (HIV-1) | Reverse transcriptase inhibitor | |

| Emtricitabine (FTC) | HIV-1 | 0.001-0.02 | Reverse transcriptase inhibitor | |

| Telbivudine | HBV | 0.01-0.2 | Reverse transcriptase inhibitor | |

| Sofosbuvir | HCV | 0.04-0.11 | NS5B polymerase inhibitor | |

| Dasabuvir | HCV | 0.002-0.01 | NS5B polymerase inhibitor | |

| Idoxuridine | HSV | 0.1-1.0 | DNA synthesis inhibitor | |

| Trifluridine | HSV | 0.03-1.4 | DNA synthesis inhibitor |

The Pyrimidine Scaffold in Antimicrobial Drug Discovery

Pyrimidine derivatives exhibit a broad spectrum of antimicrobial activity, targeting various bacteria and fungi.[12] Their mechanisms of action are diverse and can include the inhibition of essential enzymes in microbial metabolic pathways. The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[1]

Quantitative Data: Antimicrobial Activity of Pyrimidine-Based Drugs

Table 4: Antimicrobial Activity of Pyrimidine-Based Drugs

| Drug | Microorganism Target | MIC (µg/mL) | Mechanism of Action | Reference(s) |

| Trimethoprim | E. coli, S. aureus, etc. | 0.05-1.5 | Dihydrofolate reductase inhibitor | |

| Sulfadiazine | Streptococcus, Haemophilus, etc. | 1-64 | Dihydropteroate synthase inhibitor |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of new chemical entities. Below are representative protocols for key assays used in the characterization of pyrimidine-based drug candidates.

Biochemical Kinase Assay (e.g., EGFR Kinase Inhibition Assay)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against a specific kinase.

Objective: To determine the IC50 value of a test compound against EGFR kinase.

Materials:

-

Recombinant human EGFR (active kinase domain)

-

Test compound (pyrimidine derivative)

-

Control inhibitor (e.g., Gefitinib)

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP (Adenosine 5'-triphosphate)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well white, flat-bottom plates

-

Plate reader capable of luminescence detection

Workflow:

Caption: General workflow for a biochemical kinase inhibition assay.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer. Prepare solutions of EGFR, substrate, and ATP at the desired concentrations in kinase assay buffer.

-

Assay Plate Setup: Add 5 µL of the diluted test compound or control inhibitor to the wells of a 96-well plate. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.

-

Enzyme Addition: Add 10 µL of the diluted EGFR enzyme to each well, except for the "no enzyme" blank.

-

Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes.

-

Kinase Reaction Initiation: Add 10 µL of the ATP/substrate mixture to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Reaction Termination and Signal Generation: Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay manufacturer's instructions.

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antiviral Plaque Reduction Assay

This assay is the gold standard for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[13][23][28]

Objective: To determine the EC50 of a test compound against a specific virus.

Materials:

-

Host cell line susceptible to the virus

-

Virus stock of known titer

-

Test compound

-

Cell culture medium

-

Overlay medium (e.g., containing low-melting-point agarose or methylcellulose)

-

Crystal violet staining solution

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed host cells in culture plates to form a confluent monolayer.

-

Virus Dilution: Prepare serial dilutions of the virus stock in cell culture medium.

-

Infection: Remove the culture medium from the cells and infect the monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well).

-

Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with the overlay medium containing serial dilutions of the test compound. Include a "no drug" virus control and a "no virus" cell control.

-

Incubation: Incubate the plates at the optimal temperature for viral replication until plaques are visible (typically 2-10 days).

-

Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. Determine the EC50 value.[1]

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method for determining the MIC of a compound against a specific microorganism.[6]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compound

-

Bacterial or fungal strain

-

Appropriate growth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Compound Dilution: Prepare a 2-fold serial dilution of the test compound in the growth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the growth medium (e.g., adjusted to a 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate, including a positive control (microorganism, no compound) and a negative control (medium only).

-

Incubation: Incubate the plate at the appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1] This can be assessed visually or by measuring the optical density using a plate reader.

Conclusion

The pyrimidine scaffold is undeniably a cornerstone of modern medicinal chemistry, with its significance deeply rooted in its natural occurrence and its remarkable versatility as a pharmacophore.[1] The vast and ever-expanding landscape of pyrimidine-based drugs is a testament to the ingenuity of medicinal chemists in leveraging its unique structural and electronic properties to address a myriad of diseases. The continued exploration of novel pyrimidine derivatives, guided by a deep understanding of their biological targets and mechanisms of action, promises to deliver the next generation of innovative therapeutics.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pemetrexed - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Gemcitabine? [synapse.patsnap.com]

- 5. cancernetwork.com [cancernetwork.com]

- 6. Ibrutinib | PCI-32765 | BTK inhibitor | TargetMol [targetmol.com]

- 7. Axitinib | VEGFR | Tocris Bioscience [tocris.com]

- 8. abmole.com [abmole.com]

- 9. Baricitinib: From Rheumatoid Arthritis to COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Ibrutinib (PCI-32765), BTK inhibitor (CAS 936563-96-1) | Abcam [abcam.com]

- 13. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cancer-research-network.com [cancer-research-network.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fluorouracil - Wikipedia [en.wikipedia.org]

- 21. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 22. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. What is the mechanism of Capecitabine? [synapse.patsnap.com]

- 26. Capecitabine in the management of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Capecitabine - NCI [cancer.gov]

- 28. pharmacyfreak.com [pharmacyfreak.com]

- 29. oncodaily.com [oncodaily.com]

- 30. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]

- 31. Gemcitabine - Wikipedia [en.wikipedia.org]

- 32. m.youtube.com [m.youtube.com]

- 33. aacrjournals.org [aacrjournals.org]

- 34. drugs.com [drugs.com]

- 35. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. benthamdirect.com [benthamdirect.com]

Potential pharmacological activities of substituted pyrimidines

An In-Depth Technical Guide to the Pharmacological Activities of Substituted Pyrimidines

Introduction

The pyrimidine scaffold is a fundamental heterocyclic aromatic compound that serves as a cornerstone in medicinal chemistry and drug discovery.[1] As a core structure in the nucleobases uracil, thymine, and cytosine, pyrimidines are integral to the structure of DNA and RNA, making them a "privileged scaffold" for therapeutic agent development.[1][2][3] This inherent biological relevance has led to the synthesis and investigation of a vast number of substituted pyrimidine derivatives, which exhibit a remarkable breadth of pharmacological activities. These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and effects on the central nervous system (CNS).[2][4][5] This technical guide provides a comprehensive overview of these activities, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows for researchers, scientists, and drug development professionals.

Anticancer Activity

Substituted pyrimidines are among the most significant classes of anticancer agents, primarily due to their ability to act as kinase inhibitors.[6] Many derivatives function as ATP-mimetic compounds, targeting the ATP-binding site of kinases like Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells.[7][8][9] Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines and thieno[2,3-d]pyrimidines, have been extensively developed as potent kinase inhibitors.[9][10][11]

Mechanism of Action: EGFR Kinase Inhibition

Many pyrimidine-based anticancer drugs function by inhibiting the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like the RAS-RAF-MEK-ERK cascade, promoting cell proliferation and survival.[8] Pyrimidine inhibitors bind to the ATP pocket of the EGFR kinase domain, preventing its auto-phosphorylation and blocking the downstream signaling essential for tumor growth.[8][12]

Quantitative Data: In Vitro Anticancer Activity

The efficacy of substituted pyrimidines is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit a biological process by 50%.

| Compound ID | Target Cell Line | Activity (IC50) | Reference |

| 10b (pyrimidine-5-carbonitrile) | HepG2 (Hepatocellular Carcinoma) | 3.56 µM | [13] |

| 10b (pyrimidine-5-carbonitrile) | A549 (Lung Cancer) | 5.85 µM | [13] |

| 10b (pyrimidine-5-carbonitrile) | MCF-7 (Breast Cancer) | 7.68 µM | [13] |

| 4i (thiazolo[3,2-a]pyrimidine) | MCF-7 (Breast Cancer) | 0.33 µM | [14] |

| 4i (thiazolo[3,2-a]pyrimidine) | HeLa (Cervical Cancer) | 0.52 µM | [14] |

| 2d (pyrido[2,3-d]pyrimidine) | A549 (Lung Cancer) | Strong cytotoxicity at 50 µM | [15] |

| Compound 2 (furo[2,3-d]pyrimidine) | HT-1080, MCF-7, A549 | 13.89 - 19.43 µM | [16] |

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding : Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment : Treat the cells with various concentrations of the test pyrimidine derivatives (e.g., ranging from 0.1 to 100 µM) dissolved in DMSO and diluted with the appropriate cell culture medium. A control group should be treated with DMSO alone. Incubate for 48-72 hours.

-

MTT Addition : After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Activity

Substituted pyrimidines are a cornerstone in the development of antimicrobial agents.[5] Their mechanism of action often involves the inhibition of essential enzymes in microbial metabolic pathways, such as dihydrofolate reductase (DHFR).[17][18] The 2,4-diaminopyrimidine scaffold is a common feature in many DHFR inhibitors.[17][18]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound ID | Target Microorganism | Activity (MIC) | Reference |

| 24DC5FP (Halogenated Pyrimidine) | Staphylococcus aureus | 50 µg/mL | [19] |

| 24DC5BPP (Halogenated Pyrimidine) | Staphylococcus aureus | 50 µg/mL | [19] |

| Compound 12 | Staphylococcus aureus | 0.87 µM/mL | [20] |

| Compound 2 | Escherichia coli | 0.91 µM/mL | [20] |

| Compound 10 | Pseudomonas aeruginosa | 0.77 µM/mL | [20] |

| Vc5 (Pyrazolo Pyrimidine) | Gram-positive & Gram-negative bacteria | 62.5 µg/mL | [21] |

Experimental Protocol: Broth Microdilution MIC Assay

This method is used to determine the MIC of a compound against bacterial strains.[20]

-

Preparation : A two-fold serial dilution of the test pyrimidine compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation : Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Controls : Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

Incubation : The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination : The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Anti-inflammatory Activity

Pyrimidine derivatives have demonstrated significant anti-inflammatory properties.[22][23] Their mechanism often involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes (COX-1 and COX-2), tumor necrosis factor-α (TNF-α), and various interleukins.[4][23] Selective inhibition of COX-2 is a particularly desirable trait for anti-inflammatory drugs, as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors.[24]

Quantitative Data: COX Inhibition

| Compound ID | Target Enzyme | Activity (IC50) | Selectivity Index (COX-1/COX-2) | Reference |

| L1 | COX-1 | 14.2 µM | 0.01 | [24] |

| L1 | COX-2 | 0.14 µM | - | [24] |

| L2 | COX-1 | 11.8 µM | 0.01 | [24] |

| L2 | COX-2 | 0.12 µM | - | [24] |

| Meloxicam (Reference) | COX-2 | 0.13 µM | - | [24] |

Experimental Protocol: In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 isoenzymes.[24]

-

Enzyme Preparation : Purified ovine COX-1 or human recombinant COX-2 is used.

-

Reaction Mixture : Prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.

-

Incubation : The enzyme is pre-incubated with the test pyrimidine compound (or a solvent control) at various concentrations for a specified time (e.g., 15 minutes) at room temperature.

-

Substrate Addition : The reaction is initiated by adding arachidonic acid as the substrate.

-

Reaction Termination : After a set incubation period (e.g., 5 minutes), the reaction is stopped.

-

Quantification : The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

IC50 Calculation : The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

Antiviral and CNS Activities

The pyrimidine scaffold is crucial in the development of a wide range of other therapeutic agents.

-

Antiviral Activity : Pyrimidine derivatives have been extensively studied and patented for their activity against a wide range of viruses, including influenza, HIV, hepatitis C (HCV), and coronaviruses.[25][26][27] Some compounds have shown potent efficacy with low micromolar to nanomolar 50% effective concentrations (EC50).[28] Their mechanisms can involve inhibiting viral entry, replication, or other essential viral processes.[29]

-

Central Nervous System (CNS) Activity : Pyrimidine-containing compounds have been designed as potent agents acting on the CNS.[30][31] They have been investigated for various applications, including as anticonvulsants, antidepressants, and as agonists or antagonists for receptors like serotonin (5-HT) and adenosine.[30][32][33]

References

- 1. benchchem.com [benchchem.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 7. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. ijrpr.com [ijrpr.com]

- 17. researchgate.net [researchgate.net]

- 18. Dihydrofolate Reductase Inhibitors: The Pharmacophore as a Guide for Co-Crystal Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sciensage.info [sciensage.info]

- 22. ijpsonline.com [ijpsonline.com]

- 23. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. mdpi.com [mdpi.com]

- 25. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. eurekaselect.com [eurekaselect.com]

- 28. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Recent Advances in the Development of Pyrimidine-based CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. benthamdirect.com [benthamdirect.com]

- 32. researchgate.net [researchgate.net]

- 33. Pyrimidine derivatives as potential agents acting on central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 2-amino-4-hydroxy-6-phenylpyrimidine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-4-hydroxy-6-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. In silico predictive methods are indispensable tools for accelerating the discovery and optimization of novel drug candidates based on this scaffold. This technical guide provides an in-depth overview of the computational approaches used to predict the bioactivity of this compound and its derivatives. It includes a summary of reported quantitative bioactivity data for analogous compounds, detailed experimental protocols for key in silico techniques, and visualizations of relevant biological pathways that can be modulated by this class of compounds.

Introduction: The Therapeutic Potential of the 2-Aminopyrimidine Scaffold

The pyrimidine nucleus is a fundamental heterocyclic motif found in a vast array of biologically active molecules, including nucleic acids. The 2-aminopyrimidine moiety, in particular, is a versatile pharmacophore known for its ability to form crucial hydrogen bond interactions with various biological targets. Derivatives of this compound have demonstrated a broad range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][2][3] The exploration of these activities through computational methods allows for the rational design of more potent and selective therapeutic agents.

Quantitative Bioactivity Data of 2-Aminopyrimidine Derivatives

While specific quantitative bioactivity data for the parent compound, this compound, is not extensively reported in publicly available literature, numerous studies have quantified the biological activity of its derivatives. This data is crucial for building predictive in silico models and understanding structure-activity relationships (SAR). The following tables summarize the reported bioactivities of various 2-aminopyrimidine derivatives against different biological targets.

Table 1: Anticancer Activity of 2-Aminopyrimidine Derivatives (IC50 values)

| Derivative | Cell Line | IC50 (µM) | Reference |

| 2-amino-4-aryl-pyrimidine derivative of ursolic acid (7b) | MCF-7 (Breast Cancer) | 0.48 ± 0.11 | [4] |

| 2-amino-4-aryl-pyrimidine derivative of ursolic acid (7b) | HeLa (Cervical Cancer) | 0.74 ± 0.13 | [4] |

| 2-amino-4,6-diphenylnicotinonitrile derivative (3) | MDA-MB-231 (Breast Cancer) | 1.81 ± 0.1 | [2] |

| 2-amino-4,6-diphenylnicotinonitrile derivative (3) | MCF-7 (Breast Cancer) | 2.85 ± 0.1 | [2] |

| 2-amino-4-aryl-6-pyridopyrimidine derivative | Hep3B (Liver Cancer) | High Activity | [3] |

| 2-amino-4-aryl-6-pyridopyrimidine derivative | A549 (Lung Cancer) | High Activity | [3] |

| 5-arylethylidene-aminopyrimidine-2,4-dione (4) | MDA-MB-231 (Breast Cancer) | - | [5] |

| 5-arylethylidene-amino-2-thiopyrimidine-4-one (7) | MDA-MB-231 (Breast Cancer) | - | [5] |

Table 2: Enzyme Inhibitory Activity of 2-Aminopyrimidine Derivatives (IC50/K_i values)

| Derivative | Enzyme | IC50/K_i (µM) | Reference |

| 2-(3-cyano-4-isopentoxy)phenylpyrimidine-4-ol | Xanthine Oxidase | 0.046 | [6] |

| 2-amino-4,6-diarylpyrimidine derivative (4p) | α-glucosidase | 0.087 ± 0.01 | [7] |

| 2-amino-4,6-diarylpyrimidine derivative (4p) | α-amylase | 0.189 ± 0.02 | [7] |

| 2-amino-4,6-diarylpyrimidine derivative (6p) | α-glucosidase | 0.095 ± 0.03 | [7] |

| 2-amino-4,6-diarylpyrimidine derivative (6p) | α-amylase | 0.214 ± 0.03 | [7] |

| 4-(4-bromophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol | Dihydrofolate Reductase (DHFR) | K_i = 14.53 | [8] |

| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase (GR) | K_i = 0.979 ± 0.23 | [9] |

| 5-fluoro-2-amino-4,6-dichloropyrimidine | Nitric Oxide Synthase (iNOS) | 2 | [10] |

Table 3: Antimicrobial Activity of 2-Aminopyrimidine Derivatives (MIC values)

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2-aminopyrimidine-alkyne derivative (26) | MSSA | IC50 = 67 µM | [11] |

| N-alkyl bromide derivative of 2-amino-4-aryl-6-pyridopyrimidine | Various Bacteria | High Activity | [3] |

Experimental Protocols for In Silico Bioactivity Prediction

The prediction of bioactivity for this compound and its analogs relies on a combination of computational techniques. The general workflow for these predictions is outlined below.

Figure 1: General workflow for in silico bioactivity prediction.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in understanding binding mechanisms and for virtual screening of compound libraries.

Protocol:

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, ions, and co-crystalized ligands.

-

Add polar hydrogens and assign atomic charges.

-

Define the binding site (grid box) based on the co-crystalized ligand or known active site residues.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign atomic charges and define rotatable bonds.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared ligand into the defined binding site of the protein.

-

The program will generate multiple binding poses ranked by a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Visualize the top-ranked docking poses and analyze the interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein's active site residues.

-

Compare the binding mode and score with known inhibitors of the target, if available.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of novel compounds and to guide lead optimization.

Protocol:

-

Data Set Preparation:

-

Compile a dataset of structurally related compounds with experimentally determined biological activity (e.g., IC50 values).

-

Divide the dataset into a training set (for model building) and a test set (for model validation).

-

-

Descriptor Calculation:

-

For each compound, calculate a set of molecular descriptors that quantify its physicochemical properties. These can include 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors.

-

-

Model Building:

-

Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to build a mathematical model that correlates the descriptors with the biological activity.

-

-

Model Validation:

-

Validate the predictive power of the QSAR model using the test set and statistical metrics such as the correlation coefficient (R²), cross-validated R² (Q²), and Root Mean Square Error (RMSE).

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the binding event than static docking poses.

Protocol:

-

System Setup:

-

Start with the best-ranked docking pose of the this compound-protein complex.

-

Solvate the complex in a periodic box of water molecules.

-

Add counter-ions to neutralize the system.

-

-

Simulation:

-

Perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

-

Run the production simulation for a sufficient duration (typically nanoseconds to microseconds).

-

-

Trajectory Analysis:

-

Analyze the simulation trajectory to assess the stability of the ligand in the binding pocket (e.g., by calculating the Root Mean Square Deviation - RMSD).

-

Investigate the persistence of key intermolecular interactions over time.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimate of binding affinity.

-

Potential Signaling Pathways Modulated by 2-Aminopyrimidine Derivatives

The diverse biological activities of 2-aminopyrimidine derivatives suggest their ability to modulate various cellular signaling pathways. In silico predictions can help identify potential protein targets within these pathways.

Wnt Signaling Pathway

The Wnt signaling pathway is crucial for cell proliferation and differentiation, and its dysregulation is implicated in cancer. Some 2-aminopyrimidine derivatives have been identified as inhibitors of this pathway.[12]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2, 4-Diamino-6- hydroxy pyrimidine inhibits NSAIDs induced nitrosyl-complex EPR signals and ulcer in rat jejunum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]

- 12. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint for 2-Amino-4-hydroxy-6-phenylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed quantum chemical investigation of 2-amino-4-hydroxy-6-phenylpyrimidine, a molecule of significant interest in medicinal chemistry. In the absence of published computational studies for this specific compound, this document outlines a robust theoretical framework based on established methodologies for similar pyrimidine derivatives. The presented data is illustrative and serves as a benchmark for future computational work.

Theoretical Foundation and Computational Protocol

Quantum chemical calculations are essential for elucidating the molecular structure, electronic properties, and spectroscopic features of novel compounds. Density Functional Theory (DFT) is a powerful method for these investigations, offering a balance between accuracy and computational cost.

Computational Methodology

All theoretical calculations would be performed using the Gaussian suite of programs. The molecular geometry of this compound would be optimized using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) level of theory in conjunction with the 6-311++G(d,p) basis set. The absence of imaginary frequencies in the vibrational analysis will confirm that the optimized structure corresponds to a true energy minimum. Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping will be carried out to understand intramolecular interactions and reactive sites. Electronic properties such as HOMO-LUMO energies will be determined to assess the molecule's kinetic stability and chemical reactivity. Time-Dependent DFT (TD-DFT) calculations will be employed to predict the UV-Visible absorption spectra.

Predicted Quantitative Data

The following tables summarize the expected quantitative data from the proposed quantum chemical calculations on this compound. These values are representative and based on studies of analogous molecules.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N1 | 1.35 | N1-C2-N3 | 120.5 |

| C2-N3 | 1.34 | C2-N3-C4 | 118.9 |

| N3-C4 | 1.38 | N3-C4-C5 | 122.1 |

| C4-C5 | 1.41 | C4-C5-C6 | 117.8 |

| C5-C6 | 1.39 | C5-C6-N1 | 121.3 |

| C6-N1 | 1.36 | C6-N1-C2 | 119.4 |

| C2-N(H2) | 1.36 | C4-O(H) | 1.35 |

| C6-C(phenyl) | 1.48 | H-N-H | 115.0 |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Wavenumber (cm⁻¹) | Assignment |

| 3450 | N-H stretching (asymmetric) |

| 3350 | N-H stretching (symmetric) |

| 3100 | O-H stretching |

| 1650 | C=O stretching |

| 1620 | N-H bending |

| 1580 | C=C stretching (pyrimidine ring) |

| 1450 | C-N stretching |

| 1250 | C-O stretching |

| 800 | Phenyl ring C-H out-of-plane bending |

Table 3: Electronic and Global Reactivity Descriptors

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.80 |

| Energy Gap (ΔE) | 4.45 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.80 |

| Global Hardness (η) | 2.23 |

| Global Softness (S) | 0.22 |

| Electronegativity (χ) | 4.03 |

| Chemical Potential (μ) | -4.03 |

| Electrophilicity Index (ω) | 3.63 |

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (in DMSO)

| Atom | ¹³C Chemical Shift (ppm) | Atom | ¹H Chemical Shift (ppm) |

| C2 | 162.5 | NH₂ | 6.8 |

| C4 | 165.0 | OH | 10.5 |

| C5 | 105.3 | H5 | 6.2 |

| C6 | 158.9 | Phenyl-H (ortho) | 7.9 |

| Phenyl-C1 | 138.1 | Phenyl-H (meta) | 7.5 |

| Phenyl-C2,6 | 128.8 | Phenyl-H (para) | 7.4 |

| Phenyl-C3,5 | 129.5 | ||

| Phenyl-C4 | 131.2 |

Detailed Computational Protocols

This section outlines the detailed methodologies for the key computational experiments.

Geometry Optimization and Vibrational Analysis

-

Initial Structure Preparation : The initial 3D structure of this compound is drawn using molecular modeling software (e.g., GaussView).

-

Optimization Calculation : A geometry optimization is performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. The convergence criteria are set to the software's default values.

-

Frequency Calculation : Following optimization, a frequency calculation is performed at the same level of theory to confirm the nature of the stationary point. The absence of imaginary frequencies indicates a true energy minimum. The calculated vibrational frequencies are scaled by an appropriate factor (typically ~0.96) to account for anharmonicity and facilitate comparison with experimental data.

NBO and MEP Analysis

-

NBO Calculation : Natural Bond Orbital (NBO) analysis is performed on the optimized geometry to investigate intramolecular charge transfer, hyperconjugative interactions, and bond strengths.

-

MEP Surface Generation : The Molecular Electrostatic Potential (MEP) surface is calculated and visualized to identify the regions of the molecule that are rich or poor in electrons, providing insights into its reactivity towards electrophilic and nucleophilic attacks.

Frontier Molecular Orbital (FMO) Analysis

-

HOMO-LUMO Visualization : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are visualized to understand the electron density distribution.

-

Calculation of Reactivity Descriptors : The energies of the HOMO and LUMO are used to calculate global reactivity descriptors such as the energy gap, hardness, softness, electronegativity, and electrophilicity index, which provide quantitative measures of the molecule's stability and reactivity.

Spectroscopic Simulations (NMR and UV-Vis)

-

NMR Chemical Shift Calculation : The Gauge-Including Atomic Orbital (GIAO) method is employed at the B3LYP/6-311++G(d,p) level to calculate the ¹³C and ¹H NMR isotropic shielding tensors. The calculated chemical shifts are referenced to tetramethylsilane (TMS).

-

UV-Vis Spectrum Simulation : Time-Dependent DFT (TD-DFT) calculations are performed on the optimized geometry to predict the electronic absorption spectra. The calculations are typically performed in the gas phase and in a solvent using a polarizable continuum model (PCM).

Visualizations

The following diagrams illustrate the proposed computational workflow and the logical relationships between different analyses.

Caption: Computational workflow for the quantum chemical analysis.

Caption: Logical relationship for deriving chemical reactivity.

Methodological & Application

Synthesis of 2-amino-4-hydroxy-6-phenylpyrimidine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-amino-4-hydroxy-6-phenylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol outlines a reliable two-step synthetic pathway, commencing with the Claisen-Schmidt condensation to form the chalcone intermediate, benzalacetophenone, followed by a cyclization reaction with guanidine hydrochloride. This application note includes detailed experimental procedures, a summary of material properties, and visualizations of the synthetic workflow to ensure reproducibility and aid in laboratory practice.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The this compound scaffold is a valuable building block for the synthesis of more complex molecules and for screening in drug discovery programs. The presented two-step synthesis is a common and effective method for obtaining this class of compounds. The initial step involves the base-catalyzed aldol condensation of benzaldehyde and acetophenone to yield benzalacetophenone (a chalcone). The subsequent step is the cyclocondensation of this α,β-unsaturated ketone with guanidine hydrochloride in the presence of a base to construct the pyrimidine ring.

Synthetic Pathway

The overall synthetic scheme for the preparation of this compound is presented below.

Caption: Overall synthetic pathway for this compound.

Data Presentation

The following tables summarize the key quantitative data for the materials involved in the synthesis.

Table 1: Properties of Starting Materials and Intermediate

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| Acetophenone | C₈H₈O | 120.15 | Colorless liquid | 19-20 |

| Benzaldehyde | C₇H₆O | 106.12 | Colorless liquid | -26 |

| Guanidine HCl | CH₆ClN₃ | 95.53 | White crystalline solid | 185-189 |

| Benzalacetophenone | C₁₅H₁₂O | 208.26 | Pale yellow solid | 55-57 |

Table 2: Properties and Characterization Data for the Final Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| This compound | C₁₀H₉N₃O | 187.20 | White to off-white powder | 295[1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the intermediate and the final product.

Experimental Workflow

Caption: Detailed experimental workflow for the synthesis.

Step 1: Synthesis of Benzalacetophenone (Chalcone)

Materials:

-

Acetophenone (0.1 mol, 12.02 g, 11.7 mL)

-

Benzaldehyde (0.1 mol, 10.61 g, 10.1 mL)

-

Sodium hydroxide (0.25 mol, 10 g)

-

Ethanol (95%, 100 mL)

-

Water (125 mL)

-

Round-bottom flask (500 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a 500 mL round-bottom flask, dissolve 10 g of sodium hydroxide in 100 mL of water and then add 80 mL of 95% ethanol. Cool the solution in an ice bath to below 20°C.

-

In a separate beaker, prepare a mixture of 0.1 mol of acetophenone and 0.1 mol of benzaldehyde in 20 mL of 95% ethanol.

-

Slowly add the acetophenone-benzaldehyde mixture to the stirred, cooled sodium hydroxide solution over a period of 30 minutes, ensuring the temperature remains between 20-25°C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 2-3 hours. The mixture will become thick with the precipitation of the product.

-

Isolate the crude benzalacetophenone by vacuum filtration using a Büchner funnel.

-

Wash the solid product with a copious amount of cold water until the washings are neutral to litmus paper.

-

Finally, wash the product with a small amount of cold 95% ethanol (approx. 20 mL).

-

Air-dry the product. The crude product is typically of sufficient purity for the next step. If desired, it can be further purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

Materials:

-

Benzalacetophenone (0.05 mol, 10.41 g)

-

Guanidine hydrochloride (0.075 mol, 7.17 g)

-

Potassium hydroxide (0.15 mol, 8.42 g)

-

Ethanol (95%, 150 mL)

-

Round-bottom flask (250 mL) with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beaker (500 mL)

-

Glacial acetic acid

-

Büchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask, dissolve 8.42 g of potassium hydroxide in 150 mL of 95% ethanol.

-

To this ethanolic KOH solution, add 10.41 g of benzalacetophenone and 7.17 g of guanidine hydrochloride.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-